molecular formula C11H10F3NO2S B3042569 2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione CAS No. 647824-56-4

2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione

Cat. No.: B3042569
CAS No.: 647824-56-4
M. Wt: 277.26 g/mol
InChI Key: HMKYPMUUZCJODN-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione is a synthetic organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, a thienyl ring, and a dimethylamino group, making it a versatile molecule in various chemical reactions and applications. This compound is of interest in fields such as organic chemistry, medicinal chemistry, and materials science due to its potential reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione typically involves the reaction of 2-thiophenecarboxaldehyde with trifluoroacetylacetone in the presence of a base, followed by the addition of dimethylamine. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group and the thienyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thienyl ring can interact with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione: Similar structure but lacks the dimethylamino group.

    2-Thenoyltrifluoroacetone: Contains a trifluoromethyl group and a thienyl ring but differs in the position of functional groups.

Uniqueness

2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2S/c1-15(2)6-7(10(17)11(12,13)14)9(16)8-4-3-5-18-8/h3-6H,1-2H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKYPMUUZCJODN-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=CS1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=CS1)\C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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